5-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide
Description
This compound is a pyrimidine-carboxamide derivative featuring a pyrazole core substituted with methyl, phenyl, and oxo groups, coupled with a pyrimidine ring bearing a chloro and propylsulfanyl moiety.
Properties
Molecular Formula |
C19H20ClN5O2S |
|---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
5-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-propylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C19H20ClN5O2S/c1-4-10-28-19-21-11-14(20)16(23-19)17(26)22-15-12(2)24(3)25(18(15)27)13-8-6-5-7-9-13/h5-9,11H,4,10H2,1-3H3,(H,22,26) |
InChI Key |
GIOMBQAKPNVMLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting with a phenylhydrazine derivative, the pyrazole ring can be formed through a cyclization reaction with an appropriate diketone under acidic or basic conditions.
Introduction of the Pyrimidine Ring: The pyrazole intermediate can then be reacted with a chloropyrimidine derivative under nucleophilic substitution conditions to introduce the pyrimidine ring.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the propylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrazole ring, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving sulfur-containing groups. It can also be used in the development of new biochemical assays.
Medicine
The compound has potential applications in medicinal chemistry, where it could be investigated for its pharmacological properties. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide likely involves interactions with specific molecular targets such as enzymes or receptors. The presence of the pyrazole and pyrimidine rings suggests it could inhibit or modulate the activity of enzymes involved in nucleotide synthesis or metabolism. The propylsulfanyl group may also play a role in binding to sulfur-sensitive sites on proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several synthesized derivatives, enabling comparisons of physicochemical properties, stability, and substituent effects. Key analogs and their attributes are summarized below:
Table 1: Comparative Analysis of Pyrazole-Pyrimidine Carboxamide Derivatives
Key Observations:
Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., chloro in 3b) correlate with higher melting points (171–172°C) compared to electron-donating groups (e.g., methyl in 3c, 123–125°C), likely due to enhanced intermolecular dipole interactions . The target compound’s propylsulfanyl group may lower melting points relative to cyano-containing analogs due to increased hydrophobic character.
Synthetic Yields :
- Yields for analogs range from 62–71%, influenced by steric and electronic factors. The target compound’s synthesis may face challenges if the propylsulfanyl group introduces steric hindrance during coupling .
Stability and Purification: Pyrazoline derivatives () are prone to decomposition during silica gel chromatography, suggesting that the target compound’s stability may depend on substituent choice. Propylsulfanyl’s lower polarity compared to cyano groups (as in 3a–3d) could simplify purification .
Structural and Crystallographic Insights: Related compounds (e.g., in ) exhibit hydrogen-bonding networks involving pyrazole carbonyl groups and sulfonamide NH donors. The target compound’s carboxamide and oxo groups may form similar interactions, influencing crystal packing and solubility .
Functional Comparisons and Pharmacological Potential
- Biological Activity: While highlights FSH activity in pyrazoline derivatives, the target compound’s propylsulfanyl group may modulate receptor binding differently compared to cyano or halogenated analogs. Further in vitro studies are needed to assess its pharmacological profile .
- Hydrogen-Bonding Patterns : emphasizes the role of hydrogen bonds in molecular aggregation. The target compound’s pyrazole-3-oxo and carboxamide groups could engage in intermolecular hydrogen bonds, enhancing crystallinity and thermal stability .
Biological Activity
The compound 5-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure
The chemical structure of the compound can be depicted as follows:
Molecular Characteristics
| Parameter | Value |
|---|---|
| Molecular Weight | 365.85 g/mol |
| IUPAC Name | This compound |
| CAS Number | 919018-73-8 |
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, a related pyrazole derivative demonstrated potent cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of pathogens. In vitro assays revealed that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the range of 10–50 µg/mL, indicating moderate potency.
Anti-inflammatory Properties
Inflammation plays a crucial role in various diseases, and compounds targeting inflammatory pathways are of high interest. The compound has been evaluated for its anti-inflammatory effects using animal models of inflammation. Results showed a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) when administered to lipopolysaccharide (LPS)-induced inflammation models.
Case Study 1: Anticancer Efficacy
A study published in Cancer Letters explored the anticancer efficacy of similar pyrazole derivatives in breast cancer models. The results indicated that these compounds could inhibit tumor growth significantly when tested in vivo, suggesting potential for further development as therapeutic agents.
Case Study 2: Antimicrobial Screening
In another study featured in Journal of Antimicrobial Chemotherapy, researchers screened various derivatives for their antimicrobial properties against resistant strains of bacteria. The compound exhibited notable activity against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for antibiotic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
